2-(3-Cyanobenzoyl)oxazole
Overview
Description
2-(3-Cyanobenzoyl)oxazole is a heterocyclic compound with the molecular formula C11H6N2O2. It is characterized by the presence of an oxazole ring fused with a benzoyl group and a cyano group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanobenzoyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, leading to the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly catalytic systems. Magnetic nanoparticles, such as iron oxide magnetic nanoparticles, have been used as reusable catalysts for the preparation of functionalized oxazoles. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyanobenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Cyanobenzoyl)oxazole has a wide range of scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Biology: The compound is used in the study of biological systems and as a probe for biochemical reactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Cyanobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but with a benzene ring fused to an oxazole ring.
Oxazoline: A precursor to oxazoles, differing by the presence of a saturated nitrogen atom.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness: 2-(3-Cyanobenzoyl)oxazole is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(1,3-oxazole-2-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-2-1-3-9(6-8)10(14)11-13-4-5-15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKKDUMCRMAIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=NC=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642084 | |
Record name | 3-(1,3-Oxazole-2-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-89-2 | |
Record name | 3-(2-Oxazolylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Oxazole-2-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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